REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.[I:9]I>C1COCC1>[F:1][C:2]1[C:7]([I:9])=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=C(C=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at this temp for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
before being quenched with water
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was partitioned between sodium thiosulfate solution and Et2O
|
Type
|
CUSTOM
|
Details
|
organics separated
|
Type
|
WASH
|
Details
|
washed further with saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a colourless oil
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was purified by column chromatography (30% EtOAc in hexanes, ˜200 mL silica)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=NC=C(C=C1I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.409 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |